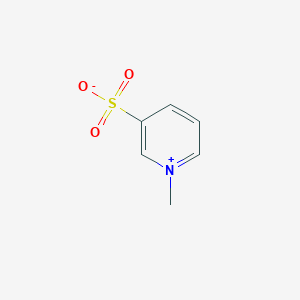

1-Methyl-3-sulphonatopyridinium

Description

Properties

CAS No. |

21876-47-1 |

|---|---|

Molecular Formula |

C6H7NO3S |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3-sulfonate |

InChI |

InChI=1S/C6H7NO3S/c1-7-4-2-3-6(5-7)11(8,9)10/h2-5H,1H3 |

InChI Key |

AVYIOHJNFRTXIT-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC(=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Sulphonatopyridinium

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulphonato group onto the N-methylated pyridine (B92270) ring. This is challenging due to the electron-deficient nature of the pyridinium (B92312) ring, which is deactivated towards electrophilic aromatic substitution. However, the intrinsic electronic properties of pyridine do favor substitution at the 3-position. pearson.com

Regioselective Sulfonation Techniques

Achieving regioselectivity is a primary obstacle in the functionalization of pyridines. While classical electrophilic substitution on pyridine tends to occur at the meta-position (C-3), it often requires harsh conditions and can result in low yields. nih.gov Modern synthetic chemistry has focused on developing milder and more precise methods.

One innovative approach is the use of electrochemical synthesis. An electrochemical methodology for the meta-C–H sulfonylation of pyridines has been developed that utilizes nucleophilic sulfinates. nih.gov This technique employs a redox-neutral dearomatization-rearomatization strategy. The process involves a tandem dearomative cycloaddition, a hydrogen-evolution electrooxidative C–H sulfonation of the intermediate, and finally, an acid-promoted rearomatization. nih.gov This method demonstrates excellent regiocontrol, providing the meta-substituted product exclusively. nih.gov

Conversely, other methods have been developed to target different positions, which underscores the challenge and sophistication of achieving regiocontrol. For instance, a base-mediated C4-selective C-H sulfonylation of pyridine has been reported. chemrxiv.org This process uses triflic anhydride (B1165640) activation followed by the addition of a sulfinic acid salt, where the choice of an external base, such as N-methylpiperidine, is crucial for directing the selectivity to the C-4 position. chemrxiv.org While this produces a different isomer, the principles of using specific reagents to control the position of functionalization are directly relevant.

Optimization of Sulfonation Conditions and Reagents

The success of direct sulfonation hinges on the careful optimization of reaction parameters to maximize yield and regioselectivity. Key variables include the choice of sulfonating agent, solvent, catalyst, temperature, and, in the case of electrochemical methods, electrode materials and current.

For the electrochemical meta-sulfonylation, extensive optimization revealed that optimal results were achieved by electrolyzing a solution of the pyridine precursor, a sodium sulfinate, and a supporting electrolyte (nBu₄NBF₄) in a mixed solvent system of methanol (B129727) and cyclopentyl methyl ether (CPME). nih.gov The reaction is conducted in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode at a constant current. nih.gov

The following table summarizes optimized conditions reported for different regioselective sulfonation strategies for pyridine, illustrating the types of parameters that are manipulated to control the reaction's outcome.

| Parameter | Electrochemical meta-Sulfonylation nih.gov | Base-Mediated C4-Sulfonylation chemrxiv.org |

| Pyridine Substrate | Activated oxazino-pyridine | Pyridine |

| Sulfonyl Source | Sodium p-toluenesulfinate | Sodium p-toluenesulfinate |

| Key Reagent/Mediator | Electricity (Constant Current: 5 mA) | N-methylpiperidine (Base) |

| Solvent | Methanol / Cyclopentyl methyl ether (CPME) | Chloroform (CHCl₃) |

| Equipment | Undivided cell, Graphite anode, Platinum cathode | Standard reaction vessel |

| Temperature | Room Temperature | Not specified |

| Key Outcome | Exclusive meta-sulfonylation | Highly regioselective C4-sulfonylation |

This table is interactive. Users can sort and filter the data.

Indirect Synthetic Pathways

Functional Group Interconversions Leading to Sulphonato Moieties

Functional group interconversion (FGI) is a powerful strategy where one functional group is transformed into another. In the context of 1-methyl-3-sulphonatopyridinium synthesis, a key precursor could be a 1-methylpyridinium salt bearing a different substituent at the 3-position, which is then converted to a sulphonato group.

Potential FGI strategies include:

From Hydroxyl Groups: A common method in organic synthesis is the conversion of an alcohol (or in this case, a hydroxypyridine derivative) to a sulfonate ester. vanderbilt.eduub.edu The synthesis could potentially start from 3-hydroxypyridine, which is first N-methylated and then reacted with a suitable sulfonylating agent.

From Halogens: Halides are excellent leaving groups and can be displaced by sulfonate precursors. vanderbilt.edu A route could involve the synthesis of 1-methyl-3-halopyridinium, followed by a nucleophilic substitution reaction.

From Amino Groups: An amino group at the C-3 position could potentially be converted into a sulfonate group through a Sandmeyer-type reaction, which involves diazotization followed by reaction with a sulfur dioxide source and a copper catalyst.

Precursor Design and Synthesis

The most straightforward indirect pathway involves starting with a pyridine ring that is already sulfonated at the 3-position and then performing the N-methylation step. The primary precursor for this route is Pyridine-3-sulfonic acid .

The synthesis would proceed via the quaternization of the nitrogen atom in pyridine-3-sulfonic acid. This is a standard reaction for pyridines, typically achieved by treatment with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. wikipedia.org The reaction converts the tertiary amine of the pyridine ring into a quaternary pyridinium salt. wikipedia.org

The table below outlines potential precursors and the subsequent steps needed to synthesize 1-methyl-3-sulphonatopyridinium.

| Precursor | Structure | Required Reaction(s) | Key Reagents |

| Pyridine-3-sulfonic acid | A pyridine ring with a sulfonic acid group at position 3. | N-methylation | Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I) |

| 3-Aminopyridine (B143674) | A pyridine ring with an amino group at position 3. | 1. N-methylation2. Diazotization3. Sulfonation (Sandmeyer-type) | 1. CH₃I2. NaNO₂, HCl3. SO₂, Cu⁺ salt |

| 3-Hydroxypyridine | A pyridine ring with a hydroxyl group at position 3. | 1. N-methylation2. Conversion to sulfonate ester | 1. CH₃I2. Sulfonyl chloride (e.g., MsCl, TsCl) |

This table is interactive. Users can sort and filter the data.

Green Chemistry Principles in 1-Methyl-3-sulphonatopyridinium Synthesis

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, minimizing energy usage, and using less hazardous substances.

For the synthesis of pyridinium salts like 1-methyl-3-sulphonatopyridinium, several green methodologies have been explored:

Mechanochemistry: A notable green technique is liquid-assisted grinding (LAG), which is a form of mechanochemistry. srce.hr This method involves grinding the reactants together, often without any solvent or with only a minimal amount, which drastically reduces solvent waste. This has been successfully used for the quaternization of pyridine derivatives to form pyridinium salts in moderate to excellent yields. srce.hr

Microwave-Assisted Synthesis: The use of microwave irradiation is another green chemistry tool that can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. acs.org This has been applied to the one-pot synthesis of various pyridine derivatives.

One-Pot Multicomponent Reactions: Designing a synthesis where multiple bonds are formed in a single operation without isolating intermediates can significantly improve efficiency and reduce waste. acs.org Such strategies have been developed for creating complex pyridine structures.

Designing for Biodegradability: A core principle of green chemistry is designing molecules that will degrade after their use. Research into pyridinium-based ionic liquids has focused on incorporating functional groups, such as esters, into the structure to enhance biodegradability. rsc.org This design principle could be applied to the target compound.

The following table compares conventional and green approaches for key steps in the synthesis of pyridinium salts.

| Synthesis Step | Conventional Method | Green Alternative | Advantages of Green Method |

| N-Methylation | Reaction in organic solvent (e.g., acetone, THF) for several hours. | Liquid-Assisted Grinding (LAG) with minimal solvent. srce.hr | Reduced solvent waste, faster reaction times, simple workup. |

| Heating | Conventional heating with an oil bath. | Microwave Irradiation. acs.org | Rapid and uniform heating, reduced energy consumption, shorter reaction times. |

| Overall Process | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reaction. acs.org | Higher atom economy, reduced waste, fewer purification steps. |

This table is interactive. Users can sort and filter the data.

Solvent-Free Synthetic Routes

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. While specific literature detailing a solvent-free synthesis of 1-Methyl-3-sulphonatopyridinium is not abundant, the principles of N-alkylation of pyridines under such conditions can be applied.

A potential solvent-free approach involves the direct reaction of pyridine-3-sulfonic acid with a suitable methylating agent in the absence of a solvent. This reaction would likely be conducted at an elevated temperature to ensure the mobility of the reactants in a molten state. The choice of the methylating agent is crucial. Reagents like dimethyl sulfate or methyl iodide could be employed, though their volatility and toxicity are notable drawbacks.

A more environmentally friendly option could be the use of dimethyl carbonate, which is considered a greener methylating agent. The reaction would proceed via the quaternization of the nitrogen atom in the pyridine ring of pyridine-3-sulfonic acid. The inherent zwitterionic nature of the product, 1-Methyl-3-sulphonatopyridinium, might facilitate its separation from the reaction mixture upon cooling, as it would likely solidify, allowing for mechanical separation.

Research on the metal-free methylation of pyridine N-oxides using peroxides under neat (solvent-free) conditions has demonstrated the feasibility of such transformations. researchgate.netrsc.orgnih.gov These studies show that various substituted pyridine N-oxides can be methylated in moderate to excellent yields, suggesting that direct methylation of the pyridine-3-sulfonic acid zwitterion under solvent-free conditions is a plausible synthetic strategy. researchgate.netrsc.orgnih.gov

Table 1: Potential Reactants for Solvent-Free Synthesis

| Starting Material | Methylating Agent | Potential Conditions |

|---|---|---|

| Pyridine-3-sulfonic acid | Dimethyl sulfate | Elevated temperature |

| Pyridine-3-sulfonic acid | Methyl iodide | Elevated temperature |

Catalyst-Free Synthesis

The elimination of catalysts from synthetic processes is another key principle of green chemistry, as it avoids issues related to catalyst toxicity, cost, and removal from the final product. The synthesis of 1-Methyl-3-sulphonatopyridinium can, in principle, be achieved without a catalyst.

The most common method for synthesizing pyridinium salts is the SN2 type reaction of a pyridine with an alkyl halide. rsc.org This reaction is a direct quaternization of the nitrogen atom and typically does not require a catalyst. Therefore, reacting pyridine-3-sulfonic acid with a methylating agent like methyl iodide or dimethyl sulfate at an appropriate temperature would be expected to proceed without the need for a catalyst.

Recent studies have reported the specific N-alkylation of hydroxypyridines with organohalides under catalyst- and base-free conditions. acs.orgresearchgate.netacs.org These reactions demonstrate high selectivity for N-alkylation, which is directly applicable to the synthesis of 1-Methyl-3-sulphonatopyridinium from pyridine-3-sulfonic acid. The reaction would involve the direct attack of the nitrogen atom of the pyridine ring on the methylating agent.

Table 2: Catalyst-Free Synthesis Parameters

| Reactant 1 | Reactant 2 | Reaction Type | Expected Product |

|---|---|---|---|

| Pyridine-3-sulfonic acid | Methyl iodide | SN2 Quaternization | 1-Methyl-3-sulphonatopyridinium |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction has an atom economy of 100%.

The synthesis of 1-Methyl-3-sulphonatopyridinium via the direct N-methylation of pyridine-3-sulfonic acid is an addition reaction. In such a reaction, all the atoms of the reactants are incorporated into the final product, leading to a high atom economy.

If we consider the idealized reaction of pyridine-3-sulfonic acid with a conceptual "CH₃⁺" source that leaves no byproducts, the atom economy would be 100%. In a real-world synthesis using dimethyl sulfate, the reaction is:

C₅H₅NO₃S + (CH₃)₂SO₄ → [C₅H₄(CH₃)NO₃S]⁺ + CH₃SO₄⁻

The molecular weight of pyridine-3-sulfonic acid is approximately 159.17 g/mol , and the molecular weight of dimethyl sulfate is approximately 126.13 g/mol . The molecular weight of the desired product, 1-Methyl-3-sulphonatopyridinium, is approximately 173.19 g/mol .

The percent atom economy can be calculated as:

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

In this case:

% Atom Economy = (173.19 / (159.17 + 126.13)) x 100 ≈ 60.7%

Scale-Up Considerations and Industrial Synthesis Methodologies

The industrial production of pyridinium salts often relies on robust and cost-effective processes. nih.gov For the synthesis of 1-Methyl-3-sulphonatopyridinium, a key consideration for scale-up is the availability and cost of the starting material, pyridine-3-sulfonic acid. The synthesis of pyridine-3-sulfonic acid itself can be achieved through the sulfonation of pyridine, a process that has been optimized for industrial production. google.comgoogle.com

The industrial synthesis of 1-Methyl-3-sulphonatopyridinium would likely involve the reaction of pyridine-3-sulfonic acid with a readily available and cost-effective methylating agent, such as dimethyl sulfate or methyl chloride. The reaction would likely be carried out in a large-scale reactor, possibly under pressure if using a volatile methylating agent like methyl chloride.

Key considerations for industrial scale-up include:

Heat Management: The quaternization reaction is typically exothermic, and efficient heat removal is crucial to maintain control over the reaction temperature and prevent runaway reactions.

Mixing: Ensuring efficient mixing of the reactants is important for achieving high conversion and minimizing reaction time.

Product Isolation and Purification: On an industrial scale, filtration and drying would be the preferred methods for isolating the solid zwitterionic product. The purity requirements will dictate the need for any subsequent recrystallization steps.

Waste Management: The disposal or recycling of any byproducts, such as the counter-ion from the methylating agent, needs to be considered from both an environmental and economic perspective.

Continuous flow chemistry offers a modern and potentially advantageous approach for the industrial synthesis of pyridinium salts. nih.gov A continuous flow process could offer better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processing.

Table 3: Comparison of Potential Industrial Methylating Agents

| Methylating Agent | Advantages | Disadvantages |

|---|---|---|

| Dimethyl sulfate | High reactivity, relatively low cost | High toxicity, corrosive |

| Methyl iodide | High reactivity | High cost, volatility, light sensitivity |

| Methyl chloride | Low cost | Gaseous, requires high-pressure equipment |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics. For 1-Methyl-3-sulphonatopyridinium, both solution-state and solid-state NMR techniques offer valuable insights.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity of the molecule.

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of 1-Methyl-3-sulphonatopyridinium, the COSY spectrum would be expected to show correlations between the adjacent protons on the pyridine (B92270) ring. For instance, the proton at position 2 would show a correlation with the proton at position 4 (a four-bond coupling, often weak), which would in turn couple to the proton at position 5, and so on. This allows for the sequential assignment of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. ontosight.aicolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of each carbon atom that bears a proton. ontosight.aicolumbia.edu For 1-Methyl-3-sulphonatopyridinium, the HSQC spectrum would show cross-peaks connecting the ¹H signals of the methyl group and the aromatic protons to their corresponding ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is used to identify longer-range couplings between protons and carbons (typically over two to four bonds). ontosight.aicolumbia.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For 1-Methyl-3-sulphonatopyridinium, HMBC correlations would be expected from the methyl protons to the nitrogen-bearing carbon of the pyridine ring, and from the aromatic protons to the sulphonate-bearing carbon, as well as to other carbons in the ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides information about the three-dimensional structure and conformation of the molecule. For 1-Methyl-3-sulphonatopyridinium, a NOESY spectrum could reveal through-space interactions between the methyl protons and the proton at position 2 of the pyridine ring, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Methyl-3-sulphonatopyridinium

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.5 - 4.5 | 40 - 50 |

| C2-H | 8.5 - 9.5 | 140 - 150 |

| C4-H | 8.0 - 9.0 | 140 - 150 |

| C5-H | 7.5 - 8.5 | 125 - 135 |

| C6-H | 8.5 - 9.5 | 140 - 150 |

| C3-SO₃ | - | 135 - 145 |

Note: These are predicted ranges based on data for similar pyridinium (B92312) compounds and are subject to solvent effects and experimental conditions.

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) is an invaluable technique for studying the structure and dynamics of solid materials, including the characterization of different polymorphic forms. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties.

In the solid state, the NMR signals are much broader than in solution due to anisotropic interactions. Techniques like magic-angle spinning (MAS) are employed to narrow these signals. For 1-Methyl-3-sulphonatopyridinium, ¹³C and ¹⁵N ssNMR would be particularly informative. Different polymorphs would likely exhibit different chemical shifts for the carbon and nitrogen atoms due to variations in the local crystal packing environment. The number of non-equivalent molecules in the asymmetric unit of the crystal can also be determined from the number of distinct sets of resonances in the ssNMR spectrum.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of the compound. For 1-Methyl-3-sulphonatopyridinium (C₆H₇NO₃S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to unequivocally confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

For 1-Methyl-3-sulphonatopyridinium, the fragmentation pathways would likely involve the loss of the sulphonate group (SO₃) and cleavage of the pyridine ring. The fragmentation of sulfonamides, for instance, often shows a characteristic loss of SO₂. researchgate.net Similarly, pyridinium compounds can undergo ring-opening or loss of the N-alkyl group. nih.gov By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of 1-Methyl-3-sulphonatopyridinium

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 173 | [M]⁺ (Molecular ion) |

| 93 | [M - SO₃]⁺ |

| 79 | [C₅H₄N-CH₃]⁺ |

| 78 | [C₅H₄N]⁺ |

Note: These are predicted fragmentation patterns based on the general behavior of similar compounds.

X-Ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For 1-Methyl-3-sulphonatopyridinium, a single-crystal X-ray diffraction study would provide the absolute structure, confirming the connectivity and stereochemistry. It would also reveal crucial information about the solid-state packing, including how the zwitterionic molecules arrange themselves to balance the positive charge on the pyridinium ring and the negative charge on the sulphonate group. Hydrogen bonding interactions between the pyridinium protons and the oxygen atoms of the sulphonate group of neighboring molecules would be expected to play a significant role in the crystal packing. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state architecture. For instance, a related compound, pyridinium methylsulfonate, crystallizes in the non-centrosymmetric Pna2₁ space group in its high-temperature phase. researchgate.net

Single Crystal X-Ray Diffraction for Molecular Conformation and Packing

For zwitterionic pyridinium derivatives, SCXRD studies have been instrumental in confirming the charge distribution within the molecule and understanding the influence of molecular geometry on the supramolecular architecture. nih.govmdpi.com In the case of 1-Methyl-3-sulphonatopyridinium, a single crystal analysis would definitively determine the bond distances and angles within the pyridinium ring and the sulfonate group, as well as the orientation of the methyl group relative to the ring. The packing analysis would shed light on how the positively charged pyridinium moiety and the negatively charged sulfonate group of neighboring molecules interact to form a stable crystal lattice. While a specific crystallographic information file (CIF) for 1-Methyl-3-sulphonatopyridinium is not publicly accessible, data for related structures, such as other zwitterionic pyridinium-triazole ligands, are available and provide insight into the expected structural features. nih.govmdpi.com

A representative table of crystallographic data that would be obtained from a single crystal X-ray diffraction study is shown below. The values are hypothetical and serve to illustrate the type of information generated.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| β (°) | 105.5 |

| Volume (ų) | 722.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.58 |

Powder X-Ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining lattice parameters. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.

For 1-Methyl-3-sulphonatopyridinium, a PXRD analysis would be used to confirm the crystalline nature of a synthesized batch and to identify any potential polymorphic forms or impurities. The positions of the diffraction peaks are determined by the unit cell dimensions, while the intensities are governed by the arrangement of atoms within the unit cell. Although a specific experimental powder pattern for 1-Methyl-3-sulphonatopyridinium is not available in the literature, the general principles of PXRD analysis are well-established for organic and zwitterionic compounds. researchgate.net

A simulated powder X-ray diffraction pattern can be generated from single-crystal data, and a comparison between the experimental and simulated patterns is a powerful tool for structural verification. A hypothetical table of the most intense peaks from a powder diffraction pattern is presented below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 65 |

| 21.3 | 4.17 | 40 |

| 25.1 | 3.54 | 80 |

| 28.9 | 3.09 | 55 |

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational modes of different functional groups.

For 1-Methyl-3-sulphonatopyridinium, the IR spectrum would be expected to show characteristic bands for the pyridinium ring, the sulfonate group, and the methyl group. The vibrations of the sulfonate group (SO₃⁻) are particularly informative, with strong asymmetric and symmetric stretching modes typically appearing in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic pyridinium ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹, respectively. The positions and shapes of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational frequencies of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of 1-Methyl-3-sulphonatopyridinium, the symmetric stretching vibration of the sulfonate group would be expected to produce a strong, sharp peak. The breathing modes of the pyridinium ring are also typically strong in the Raman spectrum. By combining IR and Raman data, a more complete picture of the vibrational properties of the molecule can be obtained, aiding in the confirmation of its structure and providing insights into intermolecular forces.

The following table presents a hypothetical summary of the expected key vibrational bands for 1-Methyl-3-sulphonatopyridinium, based on data from related compounds.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 (m) | 3100 - 3000 (w) |

| C-H Stretch (Methyl) | 2975 - 2850 (m) | 2975 - 2850 (s) |

| C=C, C=N Stretch (Ring) | 1630 - 1450 (s) | 1630 - 1450 (m) |

| S=O Asymmetric Stretch | ~1200 (vs) | ~1200 (w) |

| S=O Symmetric Stretch | ~1040 (s) | ~1040 (s) |

| Ring Breathing | ~1000 (m) | ~1000 (vs) |

(vs = very strong, s = strong, m = medium, w = weak)

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Sulphonatopyridinium

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like 1-Methyl-3-sulphonatopyridinium.

DFT calculations would be employed to determine the molecule's optimized ground-state geometry. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure. Key outputs include precise predictions of bond lengths, bond angles, and dihedral angles. For instance, calculations on arylated pyridine (B92270) derivatives have successfully used DFT with functionals like M06-2X to obtain optimized geometries. tandfonline.com

Furthermore, DFT is used to analyze the electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (ESP) maps, which highlight electron-rich (negatively charged) and electron-poor (positively charged) regions, indicating possible sites for electrophilic and nucleophilic attack. nih.gov The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov Studies on pyridinium-functionalized pyromellitic diimides have shown that computational methods can effectively predict the energies of these orbitals. researchgate.net

Illustrative DFT-Calculated Ground State Properties for 1-Methyl-3-sulphonatopyridinium Disclaimer: The following data is hypothetical and serves for illustrative purposes only.

| Parameter | Calculated Value |

|---|---|

| N1-C2 Bond Length | 1.35 Å |

| C3-S Bond Length | 1.78 Å |

| S-O Bond Length (average) | 1.45 Å |

| N1-C(Methyl) Bond Length | 1.47 Å |

| C2-N1-C6 Angle | 121.5° |

| N1-C(Methyl) Dihedral Angle | Perpendicular to ring plane |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide higher accuracy for certain properties, serving as a benchmark for DFT results. researchgate.net For pyridine and its valence isomers, ab initio calculations have been performed at various levels of theory to determine their relative energies and stability with a high degree of confidence. researchgate.net Such methods could be applied to 1-Methyl-3-sulphonatopyridinium to obtain highly accurate electronic energies and to validate the findings from DFT calculations, ensuring the reliability of the computational model.

Conformational Analysis and Energy Landscapes

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. acs.org This method uses classical mechanics to model the movements of atoms and molecules, providing insight into conformational changes and intermolecular interactions. MD simulations have been successfully applied to investigate the structure and properties of pyridinium-based ionic liquids in various environments. nih.govnih.govresearchgate.net For 1-Methyl-3-sulphonatopyridinium, MD simulations could model its behavior in solution, revealing how solvent molecules interact with the zwitterionic structure and influence its conformational preferences. This is particularly relevant for understanding its properties in aqueous or organic media.

To systematically explore conformational possibilities, the potential energy surface (PES) can be mapped by performing a series of constrained geometry optimizations. mdpi.com For 1-Methyl-3-sulphonatopyridinium, a key conformational variable would be the rotation around the C3-S bond, which dictates the orientation of the sulphonate group relative to the pyridinium (B92312) ring. By systematically varying this dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Similar computational modeling has been used to determine the energy profile of rotation around the exocyclic C–N bond in N-(1-ethoxyvinyl)pyridinium salts. mdpi.comnih.gov

Illustrative Conformational Energy Profile for C3-S Bond Rotation Disclaimer: The following data is hypothetical and serves for illustrative purposes only.

| Dihedral Angle (O-S-C3-C4) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Gauche (Global Minimum) |

| 120° | 2.8 | Eclipsed (Transition State) |

| 180° | 0.8 | Anti (Local Minimum) |

Spectroscopic Property Predictions

Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the identity and structure of synthesized compounds.

For 1-Methyl-3-sulphonatopyridinium, DFT calculations can predict its vibrational spectrum (infrared and Raman). The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing these predicted frequencies with experimental IR or Raman spectra helps in assigning the observed peaks to specific molecular motions. nih.gov For example, the characteristic symmetric and asymmetric stretching frequencies of the SO₃⁻ group would be identifiable.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated. These calculations help in assigning the signals in experimental NMR spectra to specific atoms in the molecule, which is a cornerstone of structural elucidation. nih.gov The accuracy of these predictions allows for a detailed confirmation of the molecular structure in solution.

Illustrative Predicted Vibrational Frequencies Disclaimer: The following data is hypothetical and serves for illustrative purposes only.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| SO₃⁻ Symmetric Stretch | 1045 | Strong |

| SO₃⁻ Asymmetric Stretch | 1250 | Very Strong |

| Pyridinium Ring C-H Stretch | 3050-3150 | Medium |

| Methyl C-H Stretch | 2950-3000 | Medium |

| Pyridinium Ring Breathing | 995 | Strong |

Computational NMR and IR Spectral Simulations

Computational spectroscopy is a cornerstone of modern chemical analysis, allowing for the prediction and interpretation of experimental spectra. Density Functional Theory (DFT) is a widely used method for simulating vibrational (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govsemanticscholar.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations performed with hybrid functionals, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) can yield chemical shifts that correlate well with experimental data. nih.gov For a molecule like 1-methyl-3-sulphonatopyridinium, theoretical calculations can help assign the signals of the pyridinium ring protons and carbons, which are influenced by the electron-withdrawing effects of both the positively charged nitrogen and the sulphonate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-3-sulphonatopyridinium Predicted using DFT (B3LYP/6-311++G(d,p)) with a solvent model.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H2 | 8.8 - 9.2 |

| H4 | 8.1 - 8.5 |

| H5 | 7.8 - 8.2 |

| H6 | 8.7 - 9.1 |

| N-CH₃ | 4.2 - 4.6 |

| C2 | 145 - 149 |

| C3 | 140 - 144 |

| C4 | 130 - 134 |

| C5 | 128 - 132 |

| C6 | 144 - 148 |

IR Spectroscopy: The simulation of infrared spectra involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov These theoretical spectra are invaluable for assigning experimental IR bands to specific molecular motions, such as the stretching and bending modes of the pyridinium ring and the characteristic symmetric and asymmetric stretches of the sulphonate (SO₃⁻) group. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. nih.gov

Table 2: Predicted Principal IR Vibrational Frequencies for 1-Methyl-3-sulphonatopyridinium Scaled harmonic frequencies predicted using DFT (B3LYP/6-311G(d,p)).

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1630 | Strong | Pyridinium Ring C=C/C=N Stretch |

| ~1480 | Strong | Pyridinium Ring Deformation |

| ~1250 | Very Strong | SO₃⁻ Asymmetric Stretch |

| ~1040 | Very Strong | SO₃⁻ Symmetric Stretch |

| ~780 | Medium | C-H Out-of-Plane Bend |

UV-Vis Absorption and Emission Spectral Predictions

The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). bhu.ac.inmdpi.com This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands. nih.gov

For 1-methyl-3-sulphonatopyridinium, TD-DFT calculations would likely predict electronic transitions primarily of π → π* character, involving the molecular orbitals of the aromatic pyridinium system. rsc.org The results can reveal how the substituents (the methyl and sulphonate groups) modulate the electronic structure and influence the absorption maxima (λmax). sharif.edu Predicting emission spectra (fluorescence) involves optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Table 3: Predicted UV-Vis Absorption Data for 1-Methyl-3-sulphonatopyridinium Calculated by TD-DFT (B3LYP/6-31+G(d,p)) in an aqueous solvent model.

| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|

| ~265 | > 0.1 | HOMO → LUMO | π → π* |

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating complex reaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

For 1-methyl-3-sulphonatopyridinium, the HOMO is expected to be localized primarily on the electron-rich sulphonate group and parts of the pyridinium ring, while the LUMO would be centered on the electron-deficient pyridinium ring, particularly at the carbon atoms ortho and para to the positively charged nitrogen atom. This distribution indicates that the molecule can act as a nucleophile via the sulphonate group and as an electrophile at the ring.

Table 4: Calculated Frontier Molecular Orbital Properties for 1-Methyl-3-sulphonatopyridinium Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Reaction Pathway Elucidation and Transition State Calculations

Computational methods allow for the detailed exploration of reaction potential energy surfaces. By locating and characterizing stationary points—reactants, products, intermediates, and, crucially, transition states—the entire pathway of a chemical reaction can be mapped. nih.gov DFT calculations are used to optimize the geometries of transition states and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. nih.gov

For instance, one could computationally model the reaction of 1-methyl-3-sulphonatopyridinium with a nucleophile. The calculations would identify the most likely site of attack on the pyridinium ring, determine the structure of the transition state, and calculate the activation energy for the reaction. This provides fundamental insights into the molecule's reactivity that are often difficult to obtain experimentally.

Solvation Models and Solvent Effects on Electronic Structure

For a charged, zwitterionic species like 1-methyl-3-sulphonatopyridinium, the surrounding solvent environment plays a critical role in its structure, stability, and reactivity. nih.gov Computational solvation models are essential for accurately simulating molecules in solution. wikipedia.org

These models are broadly categorized into two types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgbohrium.com This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent, which are crucial for stabilizing the charged groups of the zwitterion.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods or through molecular dynamics (MD) simulations. Explicit models are computationally intensive but can capture specific, short-range interactions like hydrogen bonding between the sulphonate group and protic solvent molecules (e.g., water), which can significantly influence the electronic structure and reactivity. nih.gov

The choice of solvent model can impact all calculated properties, including NMR and UV-Vis spectra, HOMO-LUMO energies, and reaction energy barriers. Therefore, selecting an appropriate model is critical for obtaining results that are relevant to real-world chemical systems. mdpi.com

Reactivity and Reaction Mechanisms Involving 1 Methyl 3 Sulphonatopyridinium

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 1-Methyl-3-sulphonatopyridinium is dictated by the interplay of the positively charged pyridinium (B92312) ring and the electron-withdrawing sulfonato group. This unique electronic arrangement influences the susceptibility of the molecule to both nucleophilic and electrophilic attack.

Pyridinium Ring Reactivity

The pyridinium ring in 1-Methyl-3-sulphonatopyridinium is inherently electron-deficient due to the quaternized nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the strongly electron-withdrawing sulfonato group at the C3 position is expected to further deactivate the ring towards electrophilic substitution and enhance its reactivity towards nucleophiles.

Electrophilic aromatic substitution on the pyridinium ring is generally difficult due to its electron-deficient nature. wikipedia.orguci.edu The presence of the deactivating sulfonato group would make such reactions even more challenging, likely requiring harsh reaction conditions. masterorganicchemistry.com

Reactivity of the Sulphonato Moiety

The sulfonato group (–SO₃⁻) is the conjugate base of a strong acid, making it an excellent leaving group in nucleophilic substitution reactions. However, its direct displacement from an aromatic ring is generally challenging. The reactivity of the sulfonato group in 1-Methyl-3-sulphonatopyridinium towards nucleophiles has not been specifically reported. In related aryl sulfonates, the sulfonate group can be displaced by strong nucleophiles under forcing conditions.

Functionalization and Derivatization Strategies

The modification of 1-Methyl-3-sulphonatopyridinium can be approached by targeting either the pyridinium ring or the sulfonato group.

Covalent Functionalization of the Pyridinium Ring

General strategies for the functionalization of pyridinium salts often involve their conversion into more reactive intermediates. rsc.org For instance, pyridinium salts can be activated to undergo various C-H functionalization reactions. nih.gov A study on the divergent reactivity of sulfinates with pyridinium salts demonstrated the possibility of direct C4-sulfonylation of pyridines under base-catalyzed conditions, or a three-component sulfonative pyridylation of alkenes under visible light irradiation. nih.govrsc.org While these methods have been applied to pyridinium salts with various substituents at the C3 position, their specific application to 1-Methyl-3-sulphonatopyridinium has not been detailed.

The synthesis of functionalized pyridinium salts bearing a free amino group has been achieved by using a proton as a protecting group for the amine during N-methylation of the pyridine (B92270) ring. nih.gov This highlights a potential strategy for introducing further functionality to the pyridine core, although direct application to 1-Methyl-3-sulphonatopyridinium would require adaptation.

Modification of the Sulphonato Group

The sulfonato group itself can be a handle for further derivatization. For instance, sulfonyl chlorides, which can be synthesized from sulfonic acids, are versatile intermediates that can be converted to sulfonamides, sulfonate esters, and other sulfur-containing compounds. While methods for the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) exist, the direct conversion of 1-Methyl-3-sulphonatopyridinium to its corresponding sulfonyl chloride is not described.

A study on the derivatization of vitamin D metabolites utilized 2-fluoro-1-methylpyridinium p-toluene sulfonate, where the sulfonate acts as a counter-ion and is not directly involved in the derivatization reaction of the hydroxyl groups. nih.gov This illustrates the use of pyridinium sulfonates in different contexts but does not provide a direct method for modifying the sulfonato group of the title compound.

Cycloaddition Reactions and Pericyclic Transformations

Pericyclic reactions, including cycloadditions, are powerful tools in organic synthesis for the construction of cyclic systems. libretexts.orglibretexts.orgiupac.orgyoutube.com The participation of pyridinium salts in such reactions is well-established, particularly in the form of pyridinium ylides which act as 1,3-dipoles in cycloaddition reactions. wikipedia.orgorganic-chemistry.orgslideshare.netnih.govnumberanalytics.com

1,3-Dipolar cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocycles. rsc.orgwikipedia.orgorganic-chemistry.orgslideshare.netnih.govnumberanalytics.com Pyridinium ylides can react with various dipolarophiles. However, there are no specific reports in the surveyed literature of 1-Methyl-3-sulphonatopyridinium itself acting as a component in cycloaddition or other pericyclic reactions. The electronic nature of the sulfonato group could potentially influence the stability and reactivity of any in-situ generated ylide, or its ability to act as a dipolarophile.

Research on trifluoromethylated oxidopyridinium betaines has shown that these compounds undergo (5+2) cycloaddition reactions, with the position of the substituent influencing the stereoselectivity. nih.gov This suggests that substituted pyridinium betaines can indeed participate in cycloaddition reactions, but specific data for 1-Methyl-3-sulphonatopyridinium is needed.

Radical Reactions and Single Electron Transfer Processes

There is currently a lack of specific studies detailing the participation of 1-Methyl-3-sulphonatopyridinium in radical reactions or single electron transfer (SET) processes. In theory, the electron-deficient pyridinium nucleus could act as an electron acceptor in a SET event, potentially forming a neutral radical species. The feasibility of such a process would depend on the reduction potential of 1-Methyl-3-sulphonatopyridinium and the nature of the electron donor.

For a hypothetical SET reaction involving an electron donor (D), the process would be:

D + 1-Methyl-3-sulphonatopyridinium → D•+ + 1-Methyl-3-sulphonatopyridinyl radical

The stability of the resulting 1-methyl-3-sulphonatopyridinyl radical would be a critical factor in determining the viability of this reaction. The presence of the sulphonate group could influence the spin density distribution in the radical species. However, without experimental evidence, such as that from electron paramagnetic resonance (EPR) spectroscopy or cyclic voltammetry, any discussion remains speculative.

Data on the radical reactions or single electron transfer processes of 1-Methyl-3-sulphonatopyridinium is not available in the reviewed literature.

Photoreactivity and Excited State Chemistry

Similarly, the photoreactivity and excited-state chemistry of 1-Methyl-3-sulphonatopyridinium are not well-characterized in the scientific literature. The pyridinium moiety suggests that the compound may absorb in the ultraviolet region of the electromagnetic spectrum. Upon absorption of a photon, the molecule would be promoted to an electronically excited state.

The fate of this excited state could involve several photophysical and photochemical pathways, including:

Fluorescence or Phosphorescence: Radiative decay back to the ground state.

Intersystem Crossing: Transition to a triplet excited state.

Photoinduced Electron Transfer: The excited state could be a more potent oxidant or reductant than the ground state, facilitating electron transfer with a suitable partner.

Photochemical Reaction: The excited molecule could undergo unimolecular or bimolecular reactions, such as rearrangements, cycloadditions, or reactions with solvent or other solutes.

The presence of the sulphonate group could impact the energy levels of the excited states and their lifetimes. However, without experimental data from techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, or transient absorption spectroscopy, the specific photochemical behavior of 1-Methyl-3-sulphonatopyridinium cannot be described.

Data on the photoreactivity or excited-state chemistry of 1-Methyl-3-sulphonatopyridinium is not available in the reviewed literature.

Electrochemical Behavior of 1 Methyl 3 Sulphonatopyridinium

Redox Potentials and Electrochemical Window Determination

The determination of redox potentials and the electrochemical window is fundamental to understanding the operational limits of an electrolyte. For 1-Methyl-3-sulphonatopyridinium, this would involve identifying the potentials at which the compound undergoes oxidation and reduction.

The electrochemical window is defined by the cathodic and anodic limits. The cathodic limit is typically determined by the reduction of the pyridinium (B92312) cation, while the anodic limit is determined by the oxidation of the sulfonate group. For related pyridinium-based ionic liquids, electrochemical windows have been reported to be in the range of 3.0 to 5.4 V. It is anticipated that 1-Methyl-3-sulphonatopyridinium would exhibit a similarly wide electrochemical window, making it a potentially suitable candidate for electrochemical applications.

A hypothetical data table for the electrochemical window of 1-Methyl-3-sulphonatopyridinium, based on typical values for related compounds, is presented below.

| Parameter | Expected Potential (V) vs. Ag/Ag+ |

| Anodic Limit (Oxidation Potential) | > 1.5 |

| Cathodic Limit (Reduction Potential) | < -1.5 |

| Electrochemical Window | > 3.0 |

Note: These values are hypothetical and require experimental verification.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to probe the electrochemical behavior of a compound.

A cyclic voltammetry study of 1-Methyl-3-sulphonatopyridinium would reveal the potentials of its redox reactions and provide insights into the kinetics of the electron transfer processes. A typical cyclic voltammogram would be recorded by scanning the potential of a working electrode in a solution containing the compound and observing the resulting current. The reduction of the pyridinium cation would likely appear as a cathodic peak, and its reversibility would depend on the stability of the resulting radical species.

Chronoamperometry involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This technique could be used to study the diffusion characteristics of 1-Methyl-3-sulphonatopyridinium and to determine its diffusion coefficient.

Electro-oxidation and Electro-reduction Pathways

The electro-oxidation and electro-reduction pathways describe the chemical transformations that 1-Methyl-3-sulphonatopyridinium would undergo at the electrodes.

Electro-oxidation: The oxidation of the sulfonate group is generally more difficult than the oxidation of many other functional groups. The oxidation potential would be expected to be quite high, contributing to a wide anodic window. The oxidation pathway would likely involve the formation of a sulfonyl radical, which could then undergo further reactions.

Stability and Degradation Pathways under Electrochemical Stress

Understanding the stability of 1-Methyl-3-sulphonatopyridinium under electrochemical stress is critical for its practical application. Prolonged exposure to high or low potentials can lead to the degradation of the compound, affecting the performance and lifetime of an electrochemical device.

Degradation pathways could be initiated by the reactive intermediates formed during the electro-oxidation and electro-reduction processes. For example, the pyridinium radical formed upon reduction could be highly reactive and might attack other components of the electrolyte or the electrode material. Similarly, the products of the sulfonate group's oxidation could lead to irreversible changes in the electrolyte. Techniques such as in-situ spectroscopy coupled with electrochemistry would be invaluable in identifying the degradation products and elucidating the mechanisms of decomposition.

Applications of 1 Methyl 3 Sulphonatopyridinium in Advanced Materials and Catalysis

Role in Catalytic Processes

A thorough review of scientific literature reveals a notable absence of studies detailing the use of 1-Methyl-3-sulphonatopyridinium in various catalytic processes. The following subsections summarize the lack of specific research findings in key areas of catalysis.

Organocatalysis and Acid-Base Catalysis

There is currently no available research in peer-reviewed journals that investigates or demonstrates the application of 1-Methyl-3-sulphonatopyridinium as an organocatalyst or in acid-base catalysis. While its zwitterionic structure, possessing both a cationic pyridinium (B92312) ring and an anionic sulfonate group, might suggest potential acid-base properties, its catalytic activity in these domains has not been reported.

Phase-Transfer Catalysis

An extensive search of chemical databases and academic publications has not yielded any instances of 1-Methyl-3-sulphonatopyridinium being employed as a phase-transfer catalyst. Phase-transfer catalysts typically possess lipophilic cations that can pair with anions and transport them into an organic phase to facilitate a reaction. The structural characteristics of 1-Methyl-3-sulphonatopyridinium may not be optimal for this function, and as such, its use in this capacity has not been documented.

Co-catalyst and Ligand Applications in Metal-Catalyzed Reactions

There is a lack of published evidence to support the use of 1-Methyl-3-sulphonatopyridinium as a co-catalyst or a ligand in metal-catalyzed reactions. The coordination chemistry of this compound with transition metals has not been explored in the context of catalysis, and therefore, no research findings on its influence on the activity or selectivity of metal catalysts are available.

Integration into Supramolecular Assemblies

The potential for 1-Methyl-3-sulphonatopyridinium to participate in the formation of complex supramolecular structures has not been a subject of significant research. The sections below reflect the absence of data in this area.

Host-Guest Chemistry with Macrocycles

No studies have been found that describe the interaction of 1-Methyl-3-sulphonatopyridinium as a guest molecule with common macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The binding affinities and specific host-guest complexes involving this compound have not been characterized.

Self-Assembly Processes and Ordered Structures

The ability of 1-Methyl-3-sulphonatopyridinium to undergo self-assembly into ordered structures or to be a component in the formation of such assemblies has not been reported in the scientific literature. Research on its solid-state packing or behavior in solution to form aggregates or liquid crystals is not available.

Development of Functional Materials

The development of novel functional materials is critical for advancements in various technological fields. Pyridinium-based compounds, including those with sulfonate functionalities, are proving to be versatile building blocks in the creation of these materials.

While specific data on the use of 1-methyl-3-sulphonatopyridinium as a polymer additive is limited, related pyridinium compounds have demonstrated significant potential in modifying polymer properties. For instance, pyridine (B92270) end-capped poly(3-hexylthiophene) (P3HT-Py) has been synthesized and used as an additive to stabilize nanoparticle dispersions. acs.org In the presence of a weak acid, the pyridine group forms a pyridinium salt, which acts as a surface-active agent, effectively stabilizing the dispersion. acs.org This allows for the creation of more concentrated and stable nanoparticle dispersions, which is particularly useful in the fabrication of organic solar cells. acs.org

The incorporation of pyridinium-based ionic liquids into polymer matrices can also create "ionogels," which are solid, conductive materials. For example, a renewable pyridinium ionic liquid has been successfully used to create a homogeneous ionogel with poly(methyl methacrylate) (PMMA). researchgate.net The resulting material exhibits a single glass transition temperature, indicating a uniform mixture of the ionic liquid and the polymer. researchgate.net Such materials have potential applications in various fields, including engineering and medicine. researchgate.net

Table 1: Examples of Pyridinium Compounds as Polymer Modifiers

| Pyridinium Compound System | Polymer Matrix | Application | Key Finding |

|---|---|---|---|

| Pyridine end-capped poly(3-hexylthiophene) (P3HT-Py) with acetic acid | Poly(3-hexylthiophene):indene-C₆₀ bis-adduct (P3HT:ICBA) | Stabilization of nanoparticle dispersions for solar cells | Forms a surface-active pyridinium salt that allows for smaller, more concentrated nanoparticle dispersions. acs.org |

1-Methyl-3-sulphonatopyridinium is a type of zwitterionic compound, which shares structural similarities with the components of ionic liquids (ILs). rsc.org Ionic liquids are salts with melting points below 100°C and are known for their unique properties, such as low vapor pressure, high thermal stability, and tunable structures. alfa-chemistry.comnih.gov Pyridinium-based cations are common components of ILs, often paired with various anions to create materials with specific properties for diverse applications. alfa-chemistry.comnih.govnih.govnih.govd-nb.info

The synthesis of pyridinium-based ILs can be achieved through various methods, including one-step and two-step syntheses, as well as greener methods like microwave and ultrasound irradiation. alfa-chemistry.comnih.gov The properties of these ILs, such as their polarity and solubility, can be tuned by modifying the structure of the pyridinium cation or by changing the anion. rsc.orgresearchgate.net For example, zwitterionic pyridinium compounds with sulfonate groups have been synthesized from renewable resources like furfural (B47365) and amino acids. researchgate.netrsc.org These zwitterions can then be converted into ionic liquids through processes like hydrothermal decarboxylation. researchgate.netrsc.org

Table 2: Properties of Selected Pyridinium-Based Ionic Liquids

| Cation | Anion | Key Property/Application | Reference |

|---|---|---|---|

| 1-Butyl-4-methylpyridinium | Trifluoromethyl sulfonate, dicyanamide, bis(trifluoromethylsulfonyl)imide, nonafluorobutyl sulfonate | Higher melting points and lower water solubility compared to imidazolium-based ILs. researchgate.net | researchgate.net |

| Functionalized 4-dimethylaminopyridinium | Halides, fluorinated anions | Exhibit antimicrobial activity. | nih.gov |

| Pyridinium zwitterions from furfural and amino acids | Various carboxylic acids | Renewable and can be used to form ionogels. researchgate.netrsc.org | researchgate.netrsc.org |

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. alfa-chemistry.comrsc.org The properties of MOFs, such as their pore size and chemical functionality, can be tailored by choosing specific linkers. alfa-chemistry.com Pyridine-based compounds are often used as linkers in MOF synthesis due to their ability to coordinate with metal ions. alfa-chemistry.comresearchgate.net

While direct use of 1-methyl-3-sulphonatopyridinium as a MOF linker is not widely reported, the incorporation of sulfonate groups into MOF linkers is an area of growing interest. atlasofscience.orgnih.gov Sulfonate-functionalized linkers can introduce unique properties to the MOF, such as enhanced proton conductivity or improved selectivity for adsorbing specific molecules. atlasofscience.orgnih.gov For example, a zirconium-based MOF with a sulfonate-containing linker demonstrated enhanced removal of anionic dyes from water. nih.gov The presence of the sulfonate group created positively charged sites within the MOF, improving its affinity for anionic species. nih.gov Similarly, MOFs constructed with organosulfonate linkers can exhibit high porosity and robustness, with potential applications in chemical separation and proton conduction. atlasofscience.org

Applications in Sensors and Optoelectronic Devices

The electronic and structural properties of pyridinium compounds make them suitable for applications in sensors and optoelectronic devices.

Pyridinium derivatives have been investigated for their potential in chemical sensing applications. researchgate.netresearchgate.net Their ability to interact with various analytes, leading to a detectable change in their optical or electronic properties, forms the basis of their sensing capabilities. For instance, a fluorescent chemosensor based on a 2-hydroxynaphthaldehyde skeleton was synthesized and showed high selectivity for Al³⁺ ions. rsc.org

Pyridinium-based materials have shown significant promise in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells. rsc.org Pyridine derivatives can function as electron-transporting materials (ETMs) in OLEDs, contributing to improved efficiency and stability of the devices. rsc.org The energy levels of these materials can be tuned by modifying their molecular structure, which allows for efficient electron injection and transport. rsc.org

Table 3: Performance Enhancement in Polymer Solar Cells with Pyridinium Salt Interlayer

| Device Configuration | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) |

|---|---|---|---|---|

| ITO/PEDOT:PSS/PCDTBT:PC₇₁BM/Al | 10.53 | 0.81 | 54 | 4.32 |

| ITO/PEDOT:PSS/PCDTBT:PC₇₁BM/F8PS/Al | 11.25 | 0.86 | 62 | 6.56 |

Data sourced from a study on pyridinium salt-based molecules as cathode interlayers. rsc.org

Advanced Analytical Methodologies Employing 1 Methyl 3 Sulphonatopyridinium

Chromatographic Applications

The distinct physicochemical properties of 1-Methyl-3-sulphonatopyridinium lend themselves to specialized applications within the field of chromatography.

Stationary Phase Modification in HPLC

While the direct application of 1-Methyl-3-sulphonatopyridinium for the modification of High-Performance Liquid Chromatography (HPLC) stationary phases is not extensively documented in publicly available research, the related class of N-alkylpyridinium-3-sulfonates has been synthesized for a different, yet related, purpose in liquid chromatography. A series of these homologous compounds have been developed for use as a retention index system in Liquid Chromatography-Mass Spectrometry (LC-MS). This system aids in the standardized reporting and comparison of retention times across different laboratories and analytical setups. The N-alkylpyridinium-3-sulfonates are suitable for this application due to their permanent positive and negative charges, which make their retention times less susceptible to changes in mobile phase pH.

Chiral Separations

Current scientific literature does not provide specific examples of 1-Methyl-3-sulphonatopyridinium being utilized as a chiral selector or in other capacities for chiral separations in chromatography.

Spectroscopic Probes and Reagents

The inherent spectral characteristics of the pyridinium (B92312) ring system suggest potential applications in spectroscopic analysis.

Fluorescent Probes for Chemical Detection

NMR Shift Reagents (if applicable without discussing biological samples)

There is no available scientific literature to support the use of 1-Methyl-3-sulphonatopyridinium as an NMR shift reagent for the analysis of non-biological samples.

Derivatization Reagents for Enhanced Detection

A significant application related to the core structure of 1-Methyl-3-sulphonatopyridinium is in the field of chemical derivatization to enhance the sensitivity of analytical methods, particularly in LC-MS.

Pyridine-3-sulfonyl chloride is utilized as a derivatization reagent to introduce the pyridinium-3-sulfonyl group onto analyte molecules. Following this, a methylation step is performed to create pre-ionized N-methyl pyridinium-3-sulfonyl (NMPS) derivatives. This pre-charged derivatization strategy is particularly effective for improving the ionization efficiency of analytes in electrospray ionization mass spectrometry (ESI-MS), thereby significantly enhancing detection sensitivity.

This method has been successfully applied to the ultrasensitive quantification of estrogens in serum, demonstrating the power of the N-methyl pyridinium-3-sulfonyl moiety in trace analysis. The derivatization procedure involves reacting the analyte with pyridine-3-sulfonyl chloride, followed by methylation, to yield the highly detectable NMPS derivative.

Table 1: Derivatization Reaction for Enhanced LC-MS/MS Detection

| Step | Reagent | Purpose |

| 1 | Pyridine-3-sulfonyl chloride | Introduction of the pyridinium-3-sulfonyl group |

| 2 | Methylating agent | Formation of the pre-ionized N-methyl pyridinium-3-sulfonyl derivative |

This two-step derivatization process results in a permanently charged tag on the analyte, which significantly boosts its signal in the mass spectrometer, allowing for quantification at very low concentrations.

Environmental Chemistry Considerations and Degradation Pathways

Photodegradation Mechanisms

The photochemical degradation of pyridinium-based ionic liquids, which share structural similarities with 1-Methyl-3-sulphonatopyridinium, has been a subject of scientific inquiry. Phototransformation in sunlit surface waters can be a significant degradation pathway for some pyridinium (B92312) compounds. The primary mechanisms involved in the photodegradation of pyridinium compounds often include direct photolysis and indirect photochemical reactions.

Direct photolysis occurs when the molecule absorbs light, leading to its excitation and subsequent decomposition. For some pyridinium-based ionic liquids, direct photolysis is a key degradation process, particularly at intermediate to high concentrations of dissolved organic carbon (DOC). Indirect photochemical processes are mediated by reactive species present in the water, such as hydroxyl radicals (•OH), carbonate radicals (CO3•-), and singlet oxygen. The reaction with carbonate radicals can be a dominant pathway at low DOC values.

The main transformation processes that have been observed for a similar compound, 1-butyl-4-methylpyridinium tetrafluoroborate, include hydroxylation, detachment or shortening of the alkyl chain, and the formation of double bonds. It is plausible that 1-Methyl-3-sulphonatopyridinium could undergo similar transformations. The sulfonate group may also influence the photodegradation pathway, potentially leading to carbon-sulfur or nitrogen-sulfur cleavage, as has been observed in the photodegradation of some sulfonylurea compounds.

Biodegradation Pathways (excluding biological/clinical implications)

The biodegradation of the pyridine (B92270) ring, a core component of 1-Methyl-3-sulphonatopyridinium, has been documented in various microorganisms. Several bacterial strains have been isolated that can utilize pyridine and its derivatives as a sole source of carbon and nitrogen. The biodegradation pathways typically involve the enzymatic cleavage of the pyridine ring.

One well-studied pathway in Arthrobacter sp. involves a multi-step enzymatic process that results in the formation of succinic acid, which can then enter central metabolic pathways. The initial step is an oxidative cleavage of the pyridine ring by a monooxygenase. Subsequent enzymatic reactions, including dehydrogenation and hydrolysis, lead to the breakdown of the ring structure.

For pyridinium-based ionic liquids, the length of the alkyl chain can influence biodegradability, with longer chains sometimes leading to more rapid degradation. While some pyridinium ILs have been shown to be fully mineralized by microbial communities, others exhibit greater resistance to biodegradation. The presence of the sulfonate group on the pyridine ring of 1-Methyl-3-sulphonatopyridinium would likely influence its susceptibility to microbial attack, potentially making it more water-soluble and affecting how it interacts with microbial enzymes. Studies on other sulfonated compounds have shown that while some are biodegradable, the sulfonate group can in some cases increase persistence.

Advanced Oxidation Processes for Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs have been shown to be effective in the degradation of pyridine and pyridinium-based ionic liquids, suggesting they would be a viable treatment option for 1-Methyl-3-sulphonatopyridinium.

Several AOPs have been investigated for the removal of pyridinium compounds, including:

Fenton and photo-Fenton processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals.

Ozonation: Ozone can directly react with organic molecules or decompose to form hydroxyl radicals.

UV/H2O2: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Heterogeneous photocatalysis: This process often utilizes semiconductor catalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) which, upon UV irradiation, generate electron-hole pairs that lead to the formation of reactive oxygen species.

Studies on the photocatalytic degradation of pyridinium-based ionic liquids have shown that the process can lead to complete mineralization, meaning the organic compound is converted to carbon dioxide, water, and inorganic ions. The degradation often proceeds through an attack on the alkyl chain and the pyridine ring, leading to the formation of smaller, more easily biodegradable compounds before complete mineralization. The presence of different anions can influence the degradation pathways and the extent of mineralization.

Table 1: Overview of Advanced Oxidation Processes for Pyridinium Compound Removal

| AOP Technique | Description | Key Reactants/Catalysts |

|---|---|---|

| Fenton Process | Generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions. | Fe²⁺, H₂O₂ |

| Photo-Fenton | Fenton's reaction enhanced by UV light, which promotes the regeneration of Fe²⁺. | Fe²⁺, H₂O₂, UV light |

| Ozonation | Utilizes ozone as a powerful oxidant. | O₃ |

| UV/H₂O₂ | Generates hydroxyl radicals from the photolysis of hydrogen peroxide. | H₂O₂, UV light |

| Heterogeneous Photocatalysis | Uses a semiconductor catalyst to generate reactive oxygen species upon UV irradiation. | TiO₂, ZnO, UV light |

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical are governed by its physical and chemical properties and the characteristics of the environment. For 1-Methyl-3-sulphonatopyridinium, its ionic nature and expected high water solubility are key factors.

As an ionic liquid-like compound, it will exist predominantly in the aqueous phase. Its transport in surface and groundwater will be largely governed by the movement of water. The potential for sorption to soil and sediment particles is an important factor in determining its mobility. The presence of the charged pyridinium nitrogen and the sulfonate group will influence these interactions. While the positive charge on the pyridinium ring might lead to sorption on negatively charged soil components like clays and organic matter, the highly polar sulfonate group will promote water solubility and could reduce sorption.

Conclusion and Future Research Outlook

Summary of Key Research Findings and Methodological Advancements

A review of available data reveals a lack of specific research findings or methodological advancements directly concerning 1-Methyl-3-sulphonatopyridinium. Research on related pyridinium (B92312) betaines is active, particularly in the context of their formation in food chemistry and their potential as taste-active compounds. For instance, studies on the formation of pyridinium betaine (B1666868) derivatives in thermally treated oil-in-water emulsions have shown that the reaction environment, such as pH and the presence of a lipid phase, can significantly influence their generation. However, these findings are not directly transferable to 1-Methyl-3-sulphonatopyridinium without dedicated study.